

chemical and physical properties of (3R)-3isopropenyl-6-oxoheptanoic acid

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Compound of Interest

(3R)-3-isopropenyl-6oxoheptanoic acid

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An In-depth Technical Guide to (3R)-3-isopropenyl-6-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-isopropenyl-6-oxoheptanoic acid is a chiral carboxylic acid belonging to the class of oxo fatty acids. Its structure, featuring both a ketone and a carboxylic acid functional group, along with a chiral center, suggests potential biological activity and makes it a molecule of interest for researchers in various fields, including drug discovery and metabolic studies. This technical guide provides a comprehensive overview of the known chemical and physical properties of (3R)-3-isopropenyl-6-oxoheptanoic acid, outlines plausible experimental protocols for its synthesis and purification based on established chemical principles, and explores its potential biological significance, particularly in the context of cellular signaling pathways.

Chemical and Physical Properties

(3R)-3-isopropenyl-6-oxoheptanoic acid, a C10 oxo fatty acid, possesses a unique molecular architecture that dictates its chemical and physical behavior. While specific



experimental data for the (3R)-enantiomer is limited, a combination of computed data and experimental values for the racemic mixture provides a solid foundation for its characterization.

Structure and Nomenclature

• IUPAC Name: (3R)-3-isopropenyl-6-oxoheptanoic acid[1]

Synonyms: (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid, 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid[1]

Molecular Formula: C10H16O3[1]

Molecular Weight: 184.23 g/mol [1][2]

Chemical Structure:

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of **(3R)-3-isopropenyl-6-oxoheptanoic acid**. It is important to note that where experimental data for the specific (3R)-enantiomer is unavailable, data for the racemic mixture (3-isopropenyl-6-oxoheptanoic acid) is provided as a close approximation.

Table 1: General and Computed Properties

Property	Value	Source
Molecular Weight	184.23 g/mol	PubChem[1][2]
Monoisotopic Mass	184.109944368 Da	PubChem[1][2]
XLogP3	1.3	PubChem[1][2]
Topological Polar Surface Area	54.4 Ų	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem



Table 2: Experimental Physical Properties (for racemic 3-isopropenyl-6-oxoheptanoic acid)

Property	Value	Source
Physical Description	Colorless clear liquid; Fatty floral aroma	JECFA[2]
Boiling Point	328.00 to 330.00 °C @ 760.00 mm Hg	The Good Scents Company
Density	1.009 - 1.039 g/cm³ at 20 °C	JECFA[2]
Refractive Index	1.440 - 1.480 at 20 °C	JECFA[2]
Solubility	Practically insoluble in water; Soluble in ethanol	JECFA[2]
Flash Point	168.89 °C (336.00 °F)	The Good Scents Company

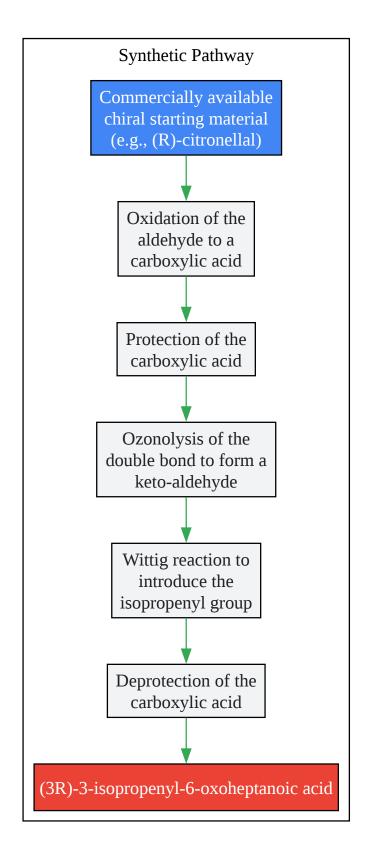
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **(3R)-3-isopropenyl-6-oxoheptanoic acid** are not readily available in the public domain. However, based on established principles of asymmetric synthesis and chiral chromatography, the following sections outline plausible methodologies.

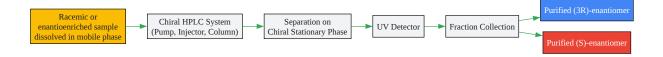
Proposed Enantioselective Synthesis Workflow

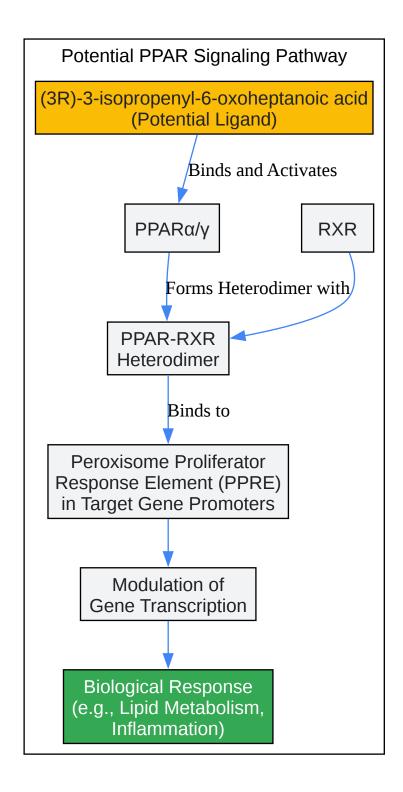
The synthesis of a chiral molecule like **(3R)-3-isopropenyl-6-oxoheptanoic acid** would likely involve an asymmetric alkylation or a Michael addition as the key stereochemistry-determining step. A potential synthetic route could start from a readily available chiral precursor or employ a chiral auxiliary or catalyst.













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References

- 1. (3R)-3-isopropenyl-6-oxoheptanoic acid | C10H16O3 | CID 443189 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropenyl-6-oxoheptanoic acid | C10H16O3 | CID 4488713 PubChem [pubchem.ncbi.nlm.nih.gov]
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